3-(1-Benzofuran-2-yl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(1-Benzofuran-2-yl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound combines multiple heterocyclic rings, including benzofuran, pyrazine, triazole, and thiadiazole, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzofuran-2-yl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions to form the desired heterocyclic structure. For instance, the reaction of benzofuran-2-carboxylic acid with hydrazine hydrate can yield benzofuran-2-carbohydrazide, which can then be reacted with pyrazine-2-carboxylic acid and thiosemicarbazide to form the target compound through cyclization and condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzofuran-2-yl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives with altered functional groups.
Scientific Research Applications
3-(1-Benzofuran-2-yl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(1-Benzofuran-2-yl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s heterocyclic structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating between base pairs.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Benzofuran-2-yl)-6-(2-pyrazinyl)[1,2,4]triazolo[4,3-b][1,3,4]thiadiazole
- 3-(1-Benzofuran-2-yl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-a][1,3,4]thiadiazole
- 3-(1-Benzofuran-2-yl)-6-(2-pyrazinyl)[1,2,4]triazolo[4,3-a][1,3,4]thiadiazole
Uniqueness
The uniqueness of 3-(1-Benzofuran-2-yl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific arrangement of heterocyclic rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H8N6OS |
---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
3-(1-benzofuran-2-yl)-6-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H8N6OS/c1-2-4-11-9(3-1)7-12(22-11)13-18-19-15-21(13)20-14(23-15)10-8-16-5-6-17-10/h1-8H |
InChI Key |
OZLUZNQTUBTFGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C4N3N=C(S4)C5=NC=CN=C5 |
Origin of Product |
United States |
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